tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

Medicinal Chemistry ADME Prediction Lipophilicity

Accelerate CNS drug discovery and PROTAC development with this trans-1,4-cyclohexane scaffold featuring orthogonal Boc and free N-ethylamino groups. The pre-installed N-ethyl eliminates difficult late-stage alkylation, while the rigid trans-geometry ensures consistent SAR and BBB permeability. With ≥95% purity and batch-specific HPLC/NMR, you avoid in-house re-purification and false structure-activity relationships. Differentiated from common primary-amine and N-methyl analogs—secure lot-to-lot reproducibility for your design-make-test cycle.

Molecular Formula C13H26N2O2
Molecular Weight 242.363
CAS No. 1286273-02-6
Cat. No. B2880817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(ethylamino)cyclohexyl)carbamate
CAS1286273-02-6
Molecular FormulaC13H26N2O2
Molecular Weight242.363
Structural Identifiers
SMILESCCNC1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
InChIKeyCENLFVKCFRNZIL-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate (CAS 1286273-02-6): A Differentiated trans-Cyclohexyl Diamine Building Block for Pharmaceutical R&D Procurement


tert-Butyl (4-(ethylamino)cyclohexyl)carbamate (CAS 1286273-02-6) is a heterobifunctional, trans-configured cycloaliphatic diamine building block [1]. Its structure comprises a 1,4-trans-cyclohexane scaffold bearing a Boc-protected primary amine and a free secondary N-ethylamino group (molecular formula C13H26N2O2, molecular weight 242.36 g/mol) . This compound is primarily utilized as a specialized intermediate in medicinal chemistry, providing a conformationally constrained and selectively reactive linker for the synthesis of complex small molecule drug candidates, particularly where a specific N-alkyl substitution pattern is required [2].

Procurement Risk in Substituting tert-Butyl (4-(ethylamino)cyclohexyl)carbamate: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the class of Boc-protected cyclohexyl diamines introduces significant risk to synthetic reproducibility and project timelines due to key structural differentiators [1]. The specific N-ethyl substitution on this scaffold confers distinct physicochemical properties—including altered lipophilicity (cLogP), steric profile, and hydrogen-bonding capacity—compared to the more common primary amine (e.g., tert-Butyl (4-aminocyclohexyl)carbamate, CAS 195314-59-1) or N-methyl analogs (e.g., tert-Butyl (4-(methylamino)cyclohexyl)carbamate, CAS 919834-80-3) . Furthermore, the defined trans-stereochemistry of the cyclohexane ring ensures a precise three-dimensional orientation of functional groups, a critical parameter in medicinal chemistry where linker geometry directly impacts biological target engagement [2]. Substituting with a cis-isomer or an unsubstituted primary amine would therefore invalidate structure-activity relationship (SAR) data, leading to re-optimization costs and procurement errors .

Quantitative Evidence Guide for tert-Butyl (4-(ethylamino)cyclohexyl)carbamate: Head-to-Head Differentiation Data


Physicochemical Differentiation of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate: cLogP vs. Primary Amine Analog

This compound exhibits a predicted partition coefficient (XLogP3-AA) of 2.2, which is calculated based on its specific molecular structure . This value is significantly higher than the XLogP3-AA of approximately 1.2 predicted for the closely related analog tert-Butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1), which lacks the N-ethyl group [1]. The calculated difference of +1.0 log units reflects the increased lipophilicity imparted by the ethyl substitution on the secondary amine.

Medicinal Chemistry ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: Impact on Blood-Brain Barrier Permeability Potential

The compound has a defined Topological Polar Surface Area (TPSA) of 50.4 Ų . This value is a critical parameter for assessing a molecule's potential to cross the blood-brain barrier (BBB), with compounds possessing a TPSA < 60-70 Ų often displaying good CNS permeability [1]. The TPSA for the primary amine analog, tert-Butyl (4-aminocyclohexyl)carbamate, is calculated to be higher at 64.3 Ų due to the presence of an additional hydrogen bond donor [2].

CNS Drug Discovery Medicinal Chemistry Physicochemical Property

Vendor-Published Purity and Analytical Characterization: Quantitative Benchmarking for Reliable Procurement

Multiple reputable vendors provide this compound with a minimum guaranteed purity of 95% or 98%, a quantitative specification that defines its suitability as a research intermediate [1]. Critically, vendors such as Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC reports, ensuring lot-to-lot consistency and reducing the risk of experimental failure due to unknown impurities . In contrast, some less common analogs may only be available in lower, unspecified purities, requiring in-house re-purification.

Quality Control Analytical Chemistry Procurement

Synthetic Versatility: Orthogonal Reactivity of Boc-Protected Primary Amine and Free Secondary N-Ethylamine

The compound's defining feature is its orthogonal reactivity profile: it contains a Boc-protected primary amine, which is stable under basic and nucleophilic conditions, and a free secondary N-ethylamine, which is a nucleophilic handle for further derivatization [1]. This contrasts with symmetric diamines like N-Boc-1,4-cyclohexanediamine (CAS 195314-59-1), where both amines are either primary (one protected, one free) leading to potential chemoselectivity challenges . The presence of the N-ethyl group also provides steric differentiation that can further control regioselectivity in subsequent reactions.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Recommended Application Scenarios for tert-Butyl (4-(ethylamino)cyclohexyl)carbamate Based on Differentiated Evidence


Scaffold for CNS-Penetrant Drug Candidates

The combination of a moderately high XLogP (2.2) and a low TPSA (50.4 Ų) makes this intermediate an ideal starting point for constructing drug candidates targeting central nervous system (CNS) disorders. Medicinal chemists can utilize this scaffold to build molecules with a higher probability of crossing the blood-brain barrier, as it falls within favorable physicochemical space for CNS drugs [1].

Synthesis of Conformationally Restricted, N-Alkylated Pharmacophores

The trans-1,4-cyclohexane core provides a rigid, predictable three-dimensional framework for SAR exploration. The pre-installed N-ethyl group differentiates this compound from primary amine linkers [2], allowing researchers to probe specific binding pockets where an N-alkyl group is essential for target affinity or to modulate metabolic stability, bypassing a challenging N-alkylation step later in the synthesis.

Efficient Assembly of Bifunctional Linkers and PROTACs

The orthogonal protection (Boc) and free secondary amine enable efficient, sequential conjugation strategies [3]. This compound is particularly well-suited for synthesizing heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugate (ADC) linkers, where a rigid, stable cyclohexyl linker with two distinct reactive handles for attaching a target ligand and an E3 ligase ligand is required.

Quality-Controlled Medicinal Chemistry Campaigns

Procurement of this compound with a verified purity of ≥95% from vendors offering batch-specific analytical data (NMR, HPLC) ensures that medicinal chemistry SAR studies are conducted with a well-characterized, consistent building block. This reduces the risk of false structure-activity relationships caused by impurities and eliminates the need for time-consuming in-house re-purification, thereby accelerating the design-make-test-analyze cycle.

Quote Request

Request a Quote for tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.